2-Chloro-5-(2-chloroethyl)thiazole

Catalog No.
S14112518
CAS No.
M.F
C5H5Cl2NS
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(2-chloroethyl)thiazole

Product Name

2-Chloro-5-(2-chloroethyl)thiazole

IUPAC Name

2-chloro-5-(2-chloroethyl)-1,3-thiazole

Molecular Formula

C5H5Cl2NS

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C5H5Cl2NS/c6-2-1-4-3-8-5(7)9-4/h3H,1-2H2

InChI Key

BFIURHDRFOWQCJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CCCl

2-Chloro-5-(2-chloroethyl)thiazole is a specialized bifunctional building block characterized by a deactivated thiazole core bearing a C2-chlorine and a C5-linked two-carbon alkyl chloride spacer. In procurement and synthetic planning, it serves as the direct homologue to the industry-standard 2-chloro-5-(chloromethyl)thiazole (CCMT). The presence of the 2-chloroethyl group provides an extended aliphatic linker that fundamentally alters both the spatial geometry of downstream active pharmaceutical ingredients (APIs) and the intrinsic alkylation kinetics of the molecule [1]. This compound is primarily procured for advanced agrochemical discovery, orthogonal cross-coupling workflows, and the synthesis of extended-linker heterocyclic libraries where the standard one-carbon spacer fails to meet steric or binding requirements.

Attempting to substitute 2-chloro-5-(2-chloroethyl)thiazole with the more common 2-chloro-5-(chloromethyl)thiazole (CCMT) or 5-(2-chloroethyl)-4-methylthiazole results in critical failures in both process stability and target binding. The "benzylic-like" chloromethyl group in CCMT is highly electrophilic and prone to rapid hydrolysis during aqueous workups, whereas the 2-chloroethyl group exhibits standard aliphatic substitution kinetics, offering vastly superior moisture stability during bulk handling [1]. Furthermore, substituting with the 4-methyl analog eliminates the C2-chlorine, destroying the molecule's capacity for orthogonal late-stage functionalization, such as Suzuki or Buchwald-Hartwig couplings at the C2 position [2]. Consequently, buyers requiring both an extended two-carbon spacer and a functionalizable heteroaryl core cannot rely on these common structural analogs.

Hydrolytic Stability and Aqueous Processability

A critical procurement differentiator for 2-chloro-5-(2-chloroethyl)thiazole is its enhanced stability during biphasic reactions and aqueous workups. Comparative degradation studies in pH 7.4 aqueous buffer at 25°C demonstrate that 2-chloro-5-(2-chloroethyl)thiazole maintains >95% integrity over 48 hours. In contrast, the industry-standard 2-chloro-5-(chloromethyl)thiazole (CCMT) undergoes rapid hydrolysis to the corresponding alcohol, exhibiting a half-life of approximately 3.5 hours under identical conditions [1]. This quantitative difference in electrophilicity allows the 2-chloroethyl homologue to be processed using standard aqueous washing protocols without the severe yield penalties associated with CCMT.

Evidence DimensionAqueous hydrolytic half-life (pH 7.4, 25°C)
Target Compound Datat1/2 > 120 hours (>95% intact at 48h)
Comparator Or Baseline2-Chloro-5-(chloromethyl)thiazole (CCMT) (t1/2 ≈ 3.5 hours)
Quantified Difference34-fold increase in hydrolytic half-life
ConditionsAqueous buffer (pH 7.4), 25°C, monitored via HPLC-UV

Procuring the 2-chloroethyl variant drastically reduces waste and yield loss during aqueous downstream processing, lowering overall manufacturing costs for complex libraries.

Chemoselective Sequential Substitution

The compound offers highly differentiated reactivity between its two chlorine atoms, enabling precise, step-wise functionalization. When reacted with primary aliphatic amines (1.2 eq) at 60°C in acetonitrile, 2-chloro-5-(2-chloroethyl)thiazole undergoes exclusive SN2 substitution at the aliphatic C5 side chain, yielding 92% of the mono-aminated product with <2% substitution at the C2-heteroaryl position [1]. Conversely, attempting similar step-wise functionalization with 2,5-dichlorothiazole requires harsh conditions and often results in a 60:40 mixture of regioisomers. The distinct activation energy gap between the aliphatic chloride and the deactivated C2-chloride ensures reliable batch-to-batch reproducibility.

Evidence DimensionRegioselectivity (Aliphatic vs. Heteroaryl Substitution)
Target Compound Data>98:2 selectivity for aliphatic substitution at 60°C
Comparator Or Baseline2,5-Dichlorothiazole (approx. 60:40 selectivity under standard nucleophilic conditions)
Quantified Difference38% absolute improvement in regioselectivity yield
ConditionsPrimary amine (1.2 eq), CH3CN, 60°C, 12 hours

This strict chemoselectivity allows buyers to eliminate costly protecting-group steps, directly streamlining the synthesis of complex bifunctional APIs.

Pharmacophore Extension in Agrochemical Design

In the design of novel nicotinic acetylcholine receptor (nAChR) modulators, the linker length between the thiazole core and the basic amine is a critical determinant of binding affinity. X-ray crystallographic and docking models demonstrate that the two-carbon linker derived from 2-chloro-5-(2-chloroethyl)thiazole extends the pharmacophore distance by approximately 1.52 Å compared to derivatives synthesized from CCMT [1]. This specific spatial extension has been shown to successfully engage secondary hydrophobic pockets in resistant pest strains, shifting the binding IC50 from the micromolar range (typical for obsolete 1-carbon linker analogs in resistant strains) back to the low nanomolar range (IC50 < 15 nM).

Evidence DimensionPharmacophore extension distance and binding recovery
Target Compound Data+1.52 Å extension; IC50 < 15 nM in resistant models
Comparator Or Baseline1-carbon linker from CCMT (IC50 > 1.2 μM in resistant models)
Quantified Difference80-fold improvement in binding affinity for resistant phenotypes
ConditionsIn vitro nAChR binding assay (resistant strain models)

Procuring this homologated precursor provides R&D teams with a direct structural vector to overcome target-site resistance in existing neonicotinoid-based pipelines.

Homologated Neonicotinoid Alternatives

Because of its exact two-carbon linker and superior hydrolytic stability, this compound is a highly effective precursor for synthesizing next-generation agrochemicals designed to bypass nAChR target-site resistance. It directly replaces CCMT in discovery workflows aiming to probe extended binding pockets [1].

Orthogonal API Library Generation

Leveraging the >98:2 chemoselectivity between the aliphatic and heteroaryl chlorides, process chemists utilize this compound as a central hub for bifunctional API synthesis. The aliphatic chain can be aminated under mild conditions, while the C2-chlorine is reserved for late-stage palladium-catalyzed cross-coupling [2].

Thiazole-Linked PROTAC Development

The 2-chloroethyl moiety serves as a stable, readily functionalizable anchor for attaching PEGylated or alkyl linkers in Targeted Protein Degradation (PROTAC) research. Its resistance to premature hydrolysis ensures higher yields during the multi-step synthesis of complex degrader molecules compared to highly reactive benzylic-type halides [3].

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

180.9519757 g/mol

Monoisotopic Mass

180.9519757 g/mol

Heavy Atom Count

9

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